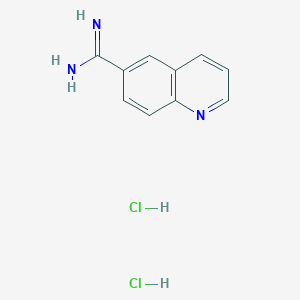
Quinoline-6-carboximidamide;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline-6-carboximidamide;dihydrochloride is a chemical compound with the CAS Number: 2413898-61-8 . It has a molecular weight of 244.12 . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC Name for this compound is quinoline-6-carboximidamide dihydrochloride . The InChI Code is 1S/C10H9N3.2ClH/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9;;/h1-6H, (H3,11,12);2*1H .
Physical And Chemical Properties Analysis
Quinoline-6-carboximidamide;dihydrochloride is a powder . The storage temperature is 4 degrees Celsius .
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of Quinoline-6-carboximidamide;dihydrochloride, focusing on six unique applications:
Anticancer Agents
Quinoline-6-carboximidamide derivatives have shown significant potential as anticancer agents. These compounds can inhibit the proliferation of various cancer cell lines, such as MCF-7 (breast cancer), CACO (colon cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) by targeting protein kinases, which are crucial regulators of cell survival and proliferation . The compounds induce apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3, making them promising candidates for cancer therapy .
Pim-1 Kinase Inhibitors
Pim-1 kinase is an oncogene that plays a role in cell cycle progression and apoptosis. Quinoline-6-carboximidamide derivatives have been identified as potent Pim-1 kinase inhibitors. These inhibitors can significantly reduce the activity of Pim-1 kinase, thereby inducing apoptosis in cancer cells. For instance, compound 3e has shown an 82.27% inhibition of Pim-1 kinase activity, making it a strong candidate for further development .
Antimicrobial Agents
Quinoline derivatives, including Quinoline-6-carboximidamide, have been extensively studied for their antimicrobial properties. These compounds exhibit broad-spectrum activity against various bacterial and fungal pathogens. Their mechanism of action often involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication .
Antiviral Agents
Research has shown that quinoline derivatives can also act as antiviral agents. They have been found to inhibit the replication of several viruses, including HIV, hepatitis C, and influenza. The antiviral activity is primarily due to the inhibition of viral enzymes and interference with viral RNA synthesis .
Anti-inflammatory Agents
Quinoline-6-carboximidamide derivatives have demonstrated anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory enzymes such as COX-2. This makes them potential candidates for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Agents
Quinoline derivatives have been investigated for their neuroprotective effects. They can protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The neuroprotective activity is attributed to their ability to scavenge free radicals and inhibit the aggregation of amyloid-beta peptides .
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
quinoline-6-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9;;/h1-6H,(H3,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFIGRGHTLGCGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=N)N)N=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-6-carboximidamide;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-N-[2-(4-oxoazetidin-2-yl)oxyphenyl]pyrazole-4-sulfonamide](/img/structure/B2656620.png)
![Tert-butyl 3-(methylamino)-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2656624.png)
![1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2656627.png)
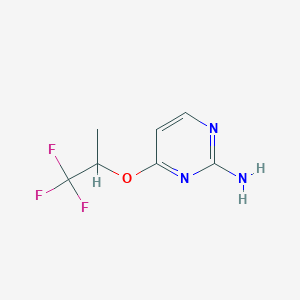
![4-[(5-Bromopyridin-2-yl)oxy]phenol hydrobromide](/img/structure/B2656630.png)
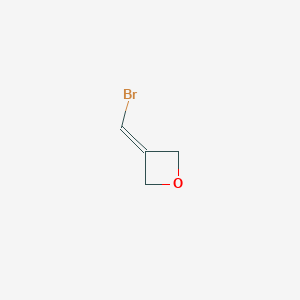
![4-chloro-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2656633.png)
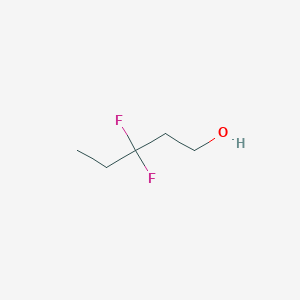
![1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole](/img/structure/B2656635.png)
![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2656637.png)
![ethyl 2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2656638.png)
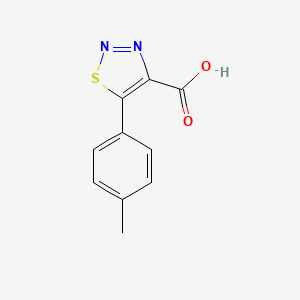
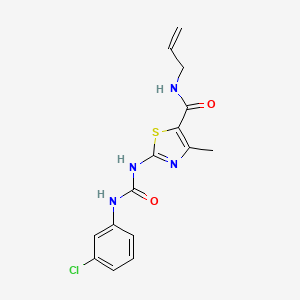
![1-(4-Chlorophenyl)-5-[(dimethylsulfamoylamino)methyl]tetrazole](/img/structure/B2656643.png)